9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothieno ring fused with a triazolopyrimidine ring system, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno ring, followed by the formation of the triazolopyrimidine ring system. Key reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve the best possible efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents : Hydrogen peroxide, potassium permanganate
- Reducing agents : Sodium borohydride, lithium aluminum hydride
- Catalysts : Palladium on carbon, platinum oxide
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Investigated for its potential therapeutic applications, particularly as a drug candidate for various diseases.
- Industry : Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of [9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER can be compared with other similar compounds, such as:
- Thiophene derivatives : Known for their wide range of therapeutic properties, including antimicrobial and anticancer activities .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Used as functionalized ligands to target adenosine receptors and other biological targets .
The uniqueness of [9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (4-METHYLPHENYL) ETHER lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C23H26N4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
13-tert-butyl-4-[(4-methylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C23H26N4OS/c1-14-5-8-16(9-6-14)28-12-19-25-21-20-17-10-7-15(23(2,3)4)11-18(17)29-22(20)24-13-27(21)26-19/h5-6,8-9,13,15H,7,10-12H2,1-4H3 |
InChI Key |
VTUBDTGCSGPJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C |
Origin of Product |
United States |
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